

# Introduction: Strategic Importance of the Substituted Pyridine Scaffold

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## Compound of Interest

**Compound Name:** 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine

**CAS No.:** 1219960-78-7

**Cat. No.:** B1525157

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The pyridine nucleus is a cornerstone of medicinal chemistry, prized for its presence in numerous natural products and FDA-approved pharmaceuticals.<sup>[1][2]</sup> Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a "privileged scaffold."<sup>[1][3]</sup> The compound **5-Bromo-4-methyl-2-(1-piperidinyl)pyridine** represents a versatile chemical intermediate, strategically functionalized for further elaboration in drug discovery campaigns. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments.<sup>[4][5]</sup> The 2-piperidinyl group modulates the compound's basicity and lipophilicity, while the 4-methyl group provides a steric and electronic anchor. This guide provides a comprehensive overview of its properties, a robust and validated synthetic protocol, and its potential applications, particularly in the realm of kinase inhibitor development.<sup>[1]</sup>

## Physicochemical and Spectroscopic Profile

While specific, experimentally-derived data for CAS 1219960-78-7 is not extensively published in peer-reviewed literature, we can predict its properties based on its structure and data from

analogous compounds.[\[6\]](#)[\[7\]](#)

Property	Predicted Value / Characteristic	Rationale & Notes
Molecular Formula	C <sub>11</sub> H <sub>15</sub> BrN <sub>2</sub>	Derived from chemical structure.
Molecular Weight	255.15 g/mol	Calculated from the molecular formula. <a href="#">[8]</a>
Appearance	Off-white to yellow solid	Typical for functionalized pyridine derivatives.
Melting Point	Not available. Expected to be a solid at room temp.	Based on similar substituted bromopyridines.
Solubility	Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate, DMF)	The piperidinyl and methyl groups enhance solubility in non-polar solvents.
<sup>1</sup> H NMR (Predicted)	Multiple signals expected in the aromatic (δ 6.5-8.5 ppm) and aliphatic (δ 1.5-3.5 ppm) regions.	A singlet for the pyridine proton, a singlet for the methyl group, and multiplets for the piperidinyl protons are anticipated. <a href="#">[9]</a> <a href="#">[10]</a>
<sup>13</sup> C NMR (Predicted)	Signals corresponding to 5 aromatic and 6 aliphatic carbons.	The carbon bearing the bromine atom will be shifted downfield. <a href="#">[11]</a>
Mass Spec (HRMS)	[M+H] <sup>+</sup> expected at ~255.0495	Calculated for C <sub>11</sub> H <sub>16</sub> BrN <sub>2</sub> <sup>+</sup> .

## Core Synthesis: Palladium-Catalyzed Amination

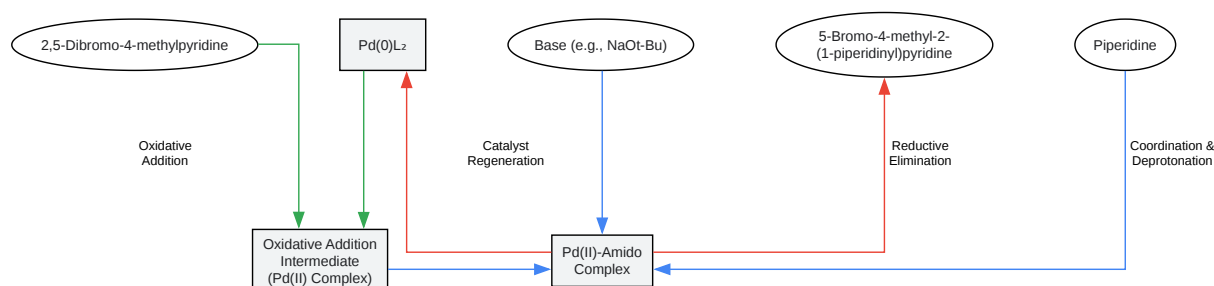
The most logical and robust synthetic route to **5-Bromo-4-methyl-2-(1-piperidinyl)pyridine** is via a palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination.[\[12\]](#) This method is renowned for its high efficiency and broad substrate scope, particularly for constructing C-N bonds with heterocyclic halides.[\[13\]](#)[\[14\]](#) The primary challenge in the amination of bromopyridines is the potential for the pyridine nitrogen to

coordinate with the palladium catalyst, which can inhibit the catalytic cycle.[12] The selection of an appropriate bulky, electron-rich phosphine ligand is therefore critical to mitigate this issue and promote efficient reductive elimination.[15][16]

The proposed starting material for this synthesis is 2,5-dibromo-4-methylpyridine.

## Proposed Reaction Mechanism

The synthesis proceeds via the established Buchwald-Hartwig catalytic cycle.



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Caption: Proposed Buchwald-Hartwig catalytic cycle for the synthesis.

## Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and scalability.

Materials & Reagents:

- 2,5-Dibromo-4-methylpyridine (1.0 eq)
- Piperidine (1.2 eq)
- Tris(dibenzylideneacetone)dipalladium(0) [Pd<sub>2</sub>(dba)<sub>3</sub>] (0.02 eq)

- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.05 eq)
- Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
- Anhydrous Toluene (solvent)

#### Instrumentation:

- Schlenk line or glovebox for inert atmosphere operations
- Magnetic stirrer with heating capabilities
- Standard laboratory glassware (oven-dried)
- Rotary evaporator
- Silica gel for column chromatography

#### Step-by-Step Procedure:

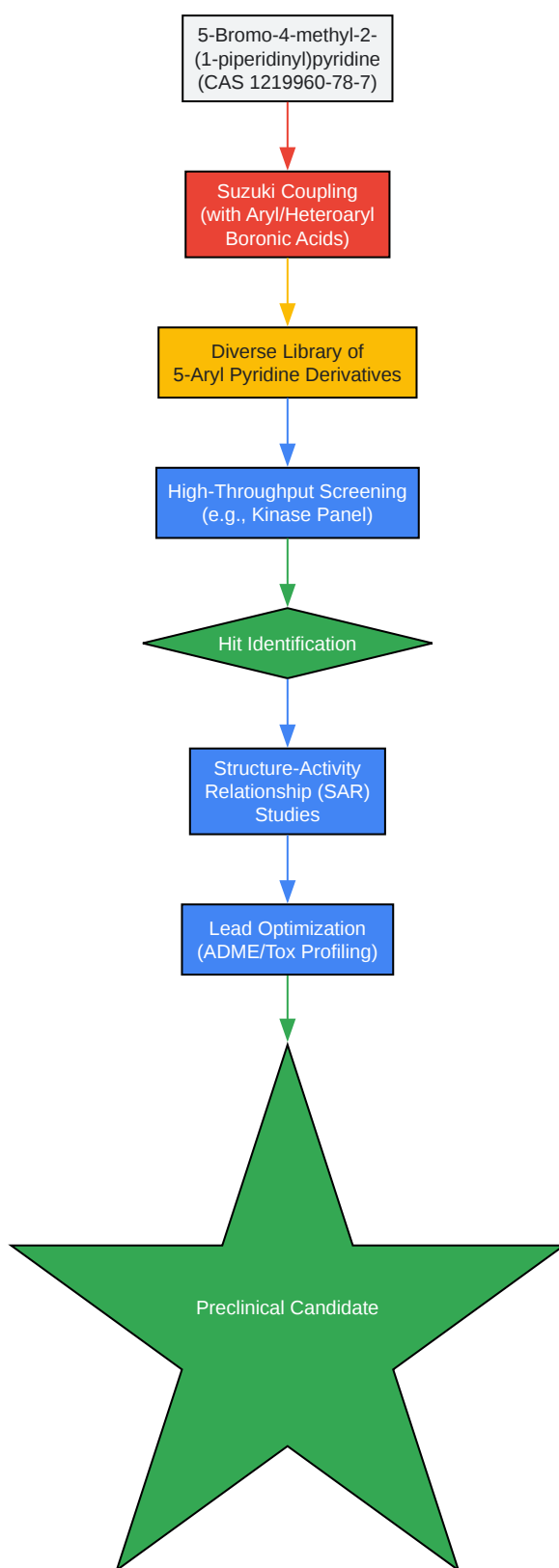
- Inert Atmosphere Preparation (Causality: Critical): The Pd(0) catalyst is oxygen-sensitive. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and ensure high catalytic activity.
  - To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd<sub>2</sub>(dba)<sub>3</sub> (0.02 eq), XPhos (0.05 eq), and sodium tert-butoxide (1.4 eq).
  - Evacuate and backfill the flask with Argon three times.
- Reagent Addition:
  - Under a positive flow of Argon, add anhydrous toluene to the flask.
  - Add 2,5-dibromo-4-methylpyridine (1.0 eq) to the mixture.
  - Finally, add piperidine (1.2 eq) via syringe. The use of a slight excess of the amine drives the reaction to completion.
- Reaction Execution:

- Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.[12]
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
- Work-up and Quenching:
  - Once the reaction is complete, cool the mixture to room temperature.
  - Quench the reaction by slowly adding water.
  - Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
  - Combine the organic layers, wash with brine to remove residual base and water-soluble impurities, and dry over anhydrous sodium sulfate.
- Purification:
  - Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
  - The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure **5-Bromo-4-methyl-2-(1-piperidinyl)pyridine**.

## Applications in Drug Discovery

The aminopyridine moiety is a well-established pharmacophore that frequently interacts with the hinge region of the ATP-binding site in various kinases.[1] The structure of **5-Bromo-4-methyl-2-(1-piperidinyl)pyridine** makes it an ideal starting point for the synthesis of kinase inhibitor libraries.

## Workflow: From Building Block to Lead Candidate



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Caption: Drug discovery workflow utilizing the target compound.

By employing a Suzuki cross-coupling reaction at the 5-position, researchers can rapidly generate a library of compounds with diverse aryl or heteroaryl substituents.[5] This library can then be screened against a panel of kinases (e.g., p38 MAP kinase, tyrosine kinases) to identify initial hits.[1] Subsequent rounds of medicinal chemistry, focusing on optimizing potency, selectivity, and pharmacokinetic properties (ADME/Tox), can then lead to the development of a preclinical candidate.

## Safety and Handling

- Hazard Classifications: Based on structurally related compounds, **5-Bromo-4-methyl-2-(1-piperidinyl)pyridine** should be handled as an acute oral toxin and a skin/eye irritant.[17][18]
- Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Operations should be conducted in a well-ventilated fume hood.
- Storage: Store in a cool, dry place away from strong oxidizing agents.

## Conclusion

**5-Bromo-4-methyl-2-(1-piperidinyl)pyridine** is a high-value building block for chemical synthesis and drug discovery. While direct literature on this specific molecule is sparse, its synthesis can be reliably achieved through established palladium-catalyzed amination protocols. Its strategic functionalization provides a clear and direct path for the creation of diverse compound libraries, particularly for targeting kinases and other enzyme classes where the aminopyridine scaffold has proven effective. This guide provides the necessary technical foundation for researchers to confidently synthesize, handle, and strategically deploy this versatile intermediate in their research and development programs.

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